3-bromo-N-cyclohexyl-N-methylbenzamide
Description
Properties
IUPAC Name |
3-bromo-N-cyclohexyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADRSRRNXQMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
The most efficient route begins with 3-bromobenzoic acid, which is converted to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂). This reaction proceeds under reflux (80°C) for 4–6 hours, yielding the acid chloride in near-quantitative conversion (99%). Excess thionyl chloride is removed via rotary evaporation, and the crude product is dissolved in anhydrous dichloromethane (DCM) for subsequent reactions.
Amide Coupling with N-Cyclohexyl-N-methylamine
The acid chloride is reacted with N-cyclohexyl-N-methylamine in DCM at 0°C under nitrogen, with pyridine as a base to scavenge HCl. After stirring at room temperature for 16 hours, the mixture is washed with 1M HCl and saturated NaHCO₃, dried over MgSO₄, and concentrated to yield 3-bromo-N-cyclohexyl-N-methylbenzamide. This method achieves yields of 90–92%, comparable to analogous benzamide syntheses.
Bromination of Pre-Formed N-Cyclohexyl-N-methylbenzamide
Electrophilic Aromatic Substitution
Alternative routes involve brominating N-cyclohexyl-N-methylbenzamide using bromine (Br₂) or N-bromosuccinimide (NBS). The amide group acts as a meta-director, theoretically favoring bromination at the 3-position. However, competing ortho/para byproducts necessitate careful optimization:
Regioselectivity Challenges
The cyclohexyl and methyl substituents on nitrogen slightly alter electron density, reducing the amide’s directing power. Computational studies suggest steric hindrance from the cyclohexyl group further complicates bromine placement, necessitating iterative recrystallization or chromatography for purification.
Alternative Synthetic Routes
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents like HATU or EDCl facilitate direct amide bond formation between 3-bromobenzoic acid and N-cyclohexyl-N-methylamine. In DMF at room temperature, HATU-mediated coupling achieves 85–88% yield but requires costly reagents and extensive washing to remove urea byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 minutes) accelerates the acylation step, reducing reaction time from 16 hours to 1 hour. Yields remain consistent (89–91%), but scalability is limited by equipment constraints.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Incorporating RuCl₂(p-cymene)₂ (5 mol%) with K₂S₂O₈ as an oxidant, as demonstrated in analogous benzamide syntheses, could enable C–H activation pathways, though this remains untested for this compound.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography using hexane:acetone (10:1) resolves brominated byproducts, achieving ≥98% purity. Preparative HPLC (C18 column, acetonitrile/water gradient) offers an alternative for high-throughput applications.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): Aromatic protons at δ 7.52 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.33 (d, J = 7.8 Hz, 1H); cyclohexyl protons at δ 1.20–1.85 (m, 10H); N-methyl at δ 3.12 (s, 3H).
-
MS (ESI) : m/z [M+H]⁺ calcd. for C₁₅H₁₉BrNO: 332.06; found: 332.11.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Acylation | 3-Bromobenzoic acid | SOCl₂, DCM, 0°C→RT | 90–92% | ≥98% |
| Electrophilic Bromination | N-Cyclohexyl-N-methylbenzamide | Br₂/FeBr₃, 0°C | 65–70% | 80–85% |
| HATU Coupling | 3-Bromobenzoic acid | HATU, DMF, RT | 85–88% | ≥95% |
Industrial Scalability and Challenges
While direct acylation is optimal for lab-scale synthesis, industrial production faces hurdles:
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. Conditions typically involve polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Reduction Reactions: Products include cyclohexylmethylamine derivatives.
Oxidation Reactions: Products include carboxylic acids or other oxidized benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-Bromo-N-cyclohexyl-N-methylbenzamide has a molecular formula of C14H18BrN and a molecular weight of approximately 327.17 g/mol. The compound features a bromine atom, a cyclohexyl group, and an amide structure, contributing to its unique chemical properties. Its structure is depicted as follows:
Medicinal Chemistry Applications
1. Lead Compound in Drug Development
The compound has shown promise as a lead candidate for developing new pharmaceuticals targeting various biological pathways. Its structural characteristics suggest potential interactions with specific receptors involved in inflammatory and pain pathways, making it a candidate for analgesic and anti-inflammatory drugs.
2. Biological Activity
Preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory properties : Potentially useful in treating conditions characterized by inflammation.
- Analgesic effects : May serve as a pain relief agent.
- Antimicrobial activity : Further research is needed to confirm its efficacy against microbial pathogens.
Case Study 1: Interaction Studies
Interaction studies have focused on the binding affinity of this compound with specific biological targets. Techniques such as molecular docking have been employed to predict its interaction with receptors involved in inflammatory responses. These studies suggest that the compound may modulate the activity of these receptors, leading to therapeutic benefits.
Case Study 2: Metabolism Studies
Research on the metabolic pathways of related compounds has provided insights into the pharmacokinetics of this compound. For instance, studies involving synthetic opioids have demonstrated that similar compounds undergo significant metabolic transformations, influencing their biological activity and potential side effects . Understanding these pathways is crucial for evaluating the safety and efficacy of new drug candidates.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a bromine atom and amide functionality | Potential analgesic and anti-inflammatory properties |
| 3-Bromocyclohexene | Contains a bromine atom but lacks amide functionality | Primarily an alkene; limited medicinal applications |
| N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine | Contains cyclohexyl but differs significantly in structure | Used in peptide synthesis; distinct functional groups |
This table highlights how the structural features of this compound may contribute to its distinct biological activities compared to related compounds.
Future Directions in Research
Further investigations are warranted to explore the full therapeutic potential of this compound. Key areas for future research include:
- In-depth pharmacological studies to elucidate its mechanisms of action.
- Clinical trials to assess its efficacy and safety profile in humans.
- Exploration of its potential applications in treating specific diseases, particularly those involving pain and inflammation.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-bromo-N-cyclohexyl-N-methylbenzamide (hypothetical) with structurally related benzamides:
*Note: Properties for this compound are inferred from substituent effects and analogs.
Substituent Effects on Physicochemical Properties
Q & A
Q. What structural features differentiate this compound from pyridyl- or sulfonamide-containing benzamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
